3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Description
This compound features a thiopyrano[4,3-c]pyrazole core substituted with a chloromethyl group at position 3 and a prop-2-yn-1-yl (propargyl) group at position 2. Its molecular formula is C₁₀H₁₂ClN₂S, with a molecular weight of 230.7 g/mol (approximated from analogues in ).
Properties
IUPAC Name |
3-(chloromethyl)-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-2-4-13-10(6-11)8-7-14-5-3-9(8)12-13/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQWDAIWLPIHCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C2CSCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps often include the formation of the thiopyrano ring and subsequent chloromethylation. While specific detailed synthetic routes for this compound are not extensively documented in the literature, related compounds have been synthesized using similar methodologies.
Anticancer Properties
Recent studies have indicated that compounds similar to 3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exhibit significant anticancer activities. For instance, one study demonstrated that derivatives with similar structures showed moderate cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising derivatives exhibited IC50 values in the low micromolar range (approximately 1 to 5 µM) against these cell lines .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For instance, some related compounds have been shown to inhibit key kinases involved in cancer progression, such as c-Met kinase. The inhibition of such kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells. The binding affinity and mechanism of action are often elucidated through molecular docking studies and enzyme assays .
Case Studies
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of various derivatives against A549 and MCF-7 cells using the MTT assay. Compounds were found to induce late apoptosis and cell cycle arrest at the G0/G1 phase in A549 cells .
- Another investigation highlighted that certain derivatives caused significant reductions in cell viability with IC50 values ranging from 1.06 to 2.73 µM across different cancer cell lines .
- Structure-Activity Relationship (SAR) :
Data Summary
The following table summarizes key findings related to the biological activity of 3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole and its derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 1.06 | c-Met kinase inhibition |
| Compound B | MCF-7 | 1.23 | Apoptosis induction |
| Compound C | HeLa | 2.73 | Cell cycle arrest |
Scientific Research Applications
The compound 3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a heterocyclic organic compound with potential applications in various fields, particularly in medicinal chemistry and agrochemicals. This article will explore its scientific research applications, focusing on its synthesis, biological activities, and potential industrial uses.
Synthesis of the Compound
The synthesis of 3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole typically involves multi-step chemical reactions that integrate chloromethylation and cyclization processes. The compound can be synthesized from readily available precursors through a series of reactions that may include:
- Chloromethylation : Introducing a chloromethyl group to the starting material.
- Alkyne Formation : Utilizing propargyl derivatives to create the alkyne functionality.
- Cyclization : Forming the thiopyrano and pyrazole rings through cyclization reactions.
These synthetic pathways allow for the modification of various substituents on the core structure, leading to derivatives with potentially enhanced biological properties.
Antimicrobial Properties
Research indicates that compounds similar to 3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that certain derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.
- Antifungal Properties : The compound's structure suggests potential efficacy against fungal pathogens, which is particularly valuable in agricultural applications.
Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that related compounds may possess anti-inflammatory and analgesic properties. These effects could be attributed to their ability to modulate inflammatory pathways or inhibit specific enzymes involved in pain signaling.
Potential Use in Cancer Therapy
Some research has indicated that similar heterocyclic compounds may have anticancer properties. The multi-targeted approach of such compounds allows them to interfere with cancer cell proliferation and survival mechanisms.
Agrochemical Development
Given its biological activity profile, 3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole could serve as a lead compound for developing new agrochemicals. Its potential use as a pesticide or herbicide could address growing concerns over chemical resistance in pests and pathogens.
Material Science
The unique structural features of this compound may also lend themselves to applications in material science. For example:
- Polymer Chemistry : Incorporating this compound into polymer matrices could enhance material properties such as thermal stability or mechanical strength.
- Nanotechnology : Its reactivity may be exploited in the synthesis of nanomaterials with specific functionalities.
Case Study 1: Antimicrobial Efficacy
In a study published in Industrial Crops and Products, researchers evaluated the antimicrobial efficacy of a series of thiopyrano derivatives against common agricultural pathogens. The results demonstrated significant inhibition rates against both bacterial and fungal strains, highlighting the potential for these compounds in agricultural pest management strategies .
Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties of related pyrazole compounds revealed promising results in animal models. The study found that these compounds significantly reduced inflammation markers and pain responses when administered . This suggests that 3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole could be further explored for therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 2
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
- Molecular Formula : C₁₀H₁₅ClN₂S
- Molecular Weight : 230.76 g/mol
- Key Differences: The propargyl group is replaced with an isopropyl group.
2-(Cyclopropylmethyl) Derivatives
- Example: 3-(Aminomethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide Molecular Formula: C₁₀H₁₆N₃O₂S Molecular Weight: 262.3 g/mol Key Differences: The cyclopropylmethyl group introduces ring strain, which may enhance metabolic stability. The 5,5-dioxide modification increases polarity and hydrogen-bonding capacity.
Functional Group Modifications at Position 3
3-(Hydroxymethyl) Derivatives
- Example: 3-(Hydroxymethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide Molecular Formula: C₁₀H₁₂N₂O₃S Molecular Weight: 248.3 g/mol Key Differences: Replacement of chloromethyl with hydroxymethyl reduces electrophilicity but improves solubility in aqueous media. The 5,5-dioxide group further enhances polarity.
Carboxylic Acid Derivatives
- Example: Thiopyrano[4,3-c]pyrazole-3-carboxylic acid, 2-isopropyl Molecular Formula: C₁₀H₁₄N₂O₂S Molecular Weight: 226.3 g/mol Key Differences: The carboxylic acid group enables salt formation and ionic interactions, making it suitable for pharmaceutical applications.
Core Structure Modifications
Pyrano[4,3-c]pyrazole vs. Thiopyrano[4,3-c]pyrazole
- Example: Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate Molecular Formula: C₁₀H₁₄N₂O₃ Molecular Weight: 210.23 g/mol Key Differences: Replacement of sulfur with oxygen in the pyran ring reduces electron-withdrawing effects and alters lipophilicity.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 3-(Chloromethyl)-2-(prop-2-yn-1-yl)-thiopyrano[4,3-c]pyrazole | C₁₀H₁₂ClN₂S | 230.7 | ClCH₂ (C3), propargyl (C2) | Electrophilic, reactive alkyne |
| 3-(Chloromethyl)-2-isopropyl-thiopyrano[4,3-c]pyrazole | C₁₀H₁₅ClN₂S | 230.76 | ClCH₂ (C3), isopropyl (C2) | Steric bulk, reduced reactivity |
| 3-(Aminomethyl)-2-(cyclopropylmethyl)-thiopyrano[4,3-c]pyrazole 5,5-dioxide | C₁₀H₁₆N₃O₂S | 262.3 | NH₂CH₂ (C3), cyclopropylmethyl (C2) | Polar, metabolically stable |
| Thiopyrano[4,3-c]pyrazole-3-carboxylic acid, 2-isopropyl | C₁₀H₁₄N₂O₂S | 226.3 | COOH (C3), isopropyl (C2) | Ionic interactions, pharmaceutical use |
Preparation Methods
General Synthetic Strategy
The preparation typically involves:
- Construction of the tetrahydrothiopyrano[4,3-c]pyrazole core.
- Introduction of the propargyl (prop-2-yn-1-yl) substituent at the 2-position.
- Selective chloromethylation at the 3-position.
The synthesis often starts from appropriate pyrazole or thiopyran precursors, followed by cyclization and functionalization steps.
Core Formation and Functionalization
Formation of the Tetrahydrothiopyrano[4,3-c]pyrazole Ring
- The fused ring system is assembled by cyclization reactions involving pyrazole derivatives and thiopyran intermediates.
- Literature on related pyrano- and thiopyrano-pyrazoles suggests the use of Claisen–Schmidt condensation and subsequent cyclization under basic or acidic conditions to form the bicyclic framework.
- The sulfur atom incorporation is achieved via thiopyran ring synthesis, often by nucleophilic substitution or ring closure involving sulfur-containing precursors.
Introduction of the Propargyl Group at C-2
- The propargyl substituent (prop-2-yn-1-yl) is introduced via alkylation reactions.
- This is typically done by treating the intermediate pyrazole or thiopyrano-pyrazole with propargyl bromide or propargyl chloride under basic conditions to selectively alkylate the nitrogen or carbon at position 2.
- The use of propargyl halides allows for the installation of the terminal alkyne functional group, which is important for further chemical transformations or biological activity.
Chloromethylation at the 3-Position
- The chloromethyl substituent at the 3-position is introduced by chloromethylation reactions.
- This often involves the reaction of the intermediate with chloromethylating agents such as chloromethyl chloride or chloromethyl methyl ether in the presence of Lewis acids or acidic catalysts.
- Alternatively, halogenation of a hydroxymethyl precursor at the 3-position can be performed using thionyl chloride or phosphorus pentachloride (PCl5) to convert hydroxymethyl to chloromethyl groups.
- The chloromethylation step requires careful control to avoid over-chlorination or side reactions.
Oxidation to 5,5-Dioxide Derivatives (Optional)
- Some derivatives of this compound are prepared as 5,5-dioxides, involving oxidation of the sulfur atom in the thiopyrano ring to sulfone.
- This is achieved by treatment with oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
- The oxidation step enhances the compound's polarity and can influence its biological activity.
Representative Preparation Scheme (Summarized)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole and Thiopyran Cyclization | Condensation and ring closure under basic/acidic conditions | Formation of tetrahydrothiopyrano[4,3-c]pyrazole core |
| 2 | Propargylation | Propargyl bromide, base (e.g., K2CO3), solvent (e.g., DMF) | Alkylation at C-2 with prop-2-yn-1-yl group |
| 3 | Chloromethylation | Chloromethyl chloride or chloromethyl methyl ether, Lewis acid catalyst | Introduction of chloromethyl group at C-3 |
| 4 | Oxidation (optional) | m-CPBA or H2O2, solvent (e.g., dichloromethane) | Formation of 5,5-dioxide derivative |
Detailed Research Findings
- Patent US9605005B2 describes alkynyl alcohols and their derivatives, including compounds structurally related to propargyl-substituted heterocycles, highlighting the use of propargyl halides for alkylation steps.
- Chemsrc database entry for 3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide (CAS 2092226-35-0) confirms the molecular formula and weight, indicating the compound’s identity and supporting the oxidation step to the dioxide.
- Synthetic methodologies for related pyrano-pyrazole systems involve Claisen–Schmidt condensation followed by Pd-catalyzed cross-coupling reactions for functionalization, which can be adapted for the preparation of substituted tetrahydrothiopyrano-pyrazoles.
- Halogenation methods for similar heterocyclic systems, such as pyrazolo-pyrimidines, use chloromethylation via chloroacetyl chloride or chloromethyl chloride, demonstrating feasible routes for chloromethyl introduction.
Notes on Reaction Conditions and Yields
- The alkylation with propargyl halides generally proceeds under mild base conditions (e.g., potassium carbonate) in polar aprotic solvents such as DMF or DMSO, with yields typically ranging from moderate to high depending on substrate purity and reaction time.
- Chloromethylation requires careful temperature control (often 0–5 °C) to minimize side reactions and maximize selectivity.
- Oxidation to the dioxide is typically performed at room temperature with stoichiometric oxidants; overoxidation can be avoided by monitoring reaction progress via TLC or HPLC.
- Purification of intermediates and final compounds is commonly achieved by column chromatography or recrystallization.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Core ring formation | Cyclization via condensation | Pyrazole derivatives, thiopyran precursors | Base or acid catalysis |
| Propargyl group introduction | Alkylation | Propargyl bromide/chloride, base, DMF | Selective C-2 substitution |
| Chloromethylation | Halogenation | Chloromethyl chloride, Lewis acid catalyst | Controlled temperature needed |
| Sulfur oxidation (optional) | Oxidation | m-CPBA or H2O2, solvent | Forms 5,5-dioxide derivative |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
